1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
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Overview
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is an organic compound with intricate structural features, which can be indicative of its biological and chemical versatility. Such compounds often find applications in medicinal chemistry and pharmaceutical development due to their potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one generally involves several key steps:
Initial Formation of Pyrrolidinyl Intermediate: : The pyrrolidinyl intermediate is synthesized through nucleophilic substitution reactions. For instance, pyrrolidine reacts with appropriate electrophilic reagents in the presence of a base.
Coupling Reaction: : The ethyl and fluorine substituted pyrimidine ring is coupled with the pyrrolidinyl intermediate through oxidative coupling or similar reaction mechanisms. This step often requires the use of catalysts, such as palladium complexes.
Final Modification: : Introduction of the methylbutenone moiety via aldol condensation or Michael addition reactions to yield the final compound.
Industrial Production Methods
In industrial settings, the large-scale production of this compound would emphasize process optimization, scalability, and yield improvement. Techniques such as continuous flow synthesis, solid-phase chemistry, and the use of automated synthesis equipment might be employed to meet industrial demands.
Chemical Reactions Analysis
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities or to modify the compound’s double bonds.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride to reduce double bonds or specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions involving the pyrimidine or pyrrolidine rings under suitable conditions (e.g., bases, acids, or catalysts).
Hydrolysis: : Acidic or basic hydrolysis to break down ester or amide linkages within the compound.
Common Reagents and Conditions
Typical reagents include strong acids/bases (e.g., HCl, NaOH), oxidizers (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄). Reactions are generally conducted under controlled temperatures and pressures to optimize yield and selectivity.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has significant applications across various fields:
Chemistry: : Used as a building block in synthetic organic chemistry for creating novel compounds and materials.
Biology: : Functions as a potential molecular probe or bioactive agent in biological studies, helping to elucidate cellular pathways.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery for treating diseases.
Industry: : Applied in the synthesis of agrochemicals, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to downstream effects on cellular pathways. The exact molecular interactions and pathways would depend on the specific structure-activity relationship studies conducted.
Comparison with Similar Compounds
Similar Compounds
1-(3-((4-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
Uniqueness
The uniqueness of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one lies in its specific substitution pattern on the pyrimidine ring, which can significantly influence its biological activity and chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-4-12-14(16)15(18-9-17-12)21-11-5-6-19(8-11)13(20)7-10(2)3/h7,9,11H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPNYDAGWWSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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